Methyl 2,4-difluoro-3-hydroxybenzoate
Overview
Description
Methyl 2,4-difluoro-3-hydroxybenzoate is an organic compound with the molecular formula C8H6F2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-difluoro-3-hydroxybenzoate typically involves the esterification of 2,4-difluoro-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,4-difluoro-3-hydroxybenzoic acid+methanolacid catalystMethyl 2,4-difluoro-3-hydroxybenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-difluoro-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2,4-difluoro-3-oxobenzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 2,4-difluoro-3-hydroxybenzyl alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the fluorine atoms under appropriate conditions.
Major Products
Oxidation: 2,4-difluoro-3-oxobenzoate
Reduction: 2,4-difluoro-3-hydroxybenzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,4-difluoro-3-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4-difluoro-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2,4-difluoro-3-hydroxybenzoate can be compared with other similar compounds such as:
- Methyl 2,3-difluoro-4-hydroxybenzoate
- Methyl 3,4-difluoro-2-hydroxybenzoate
- Methyl 4-fluoro-3-hydroxybenzoate
These compounds share similar structural features but differ in the position and number of fluorine and hydroxyl groups. The unique arrangement of these groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2,4-difluoro-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASILBBAKSGQJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285864 | |
Record name | Methyl 2,4-difluoro-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194804-80-3 | |
Record name | Methyl 2,4-difluoro-3-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194804-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,4-difluoro-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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